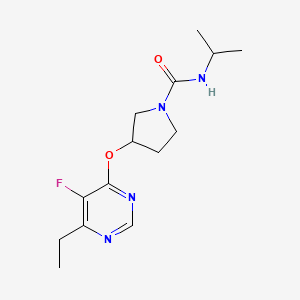

3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-isopropylpyrrolidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-isopropylpyrrolidine-1-carboxamide is a chemical entity that appears to be related to the field of medicinal chemistry, particularly in the context of pyrimidine derivatives. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The derivatives of pyrimidine have been extensively studied for their potential therapeutic applications, including antiviral properties as seen in the case of HIV integrase inhibitors .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of substituted dithioacetal and guanidine as starting materials. The process typically includes steps to introduce various substituents into the pyrimidine ring to achieve the desired biological activity. In the case of the HIV integrase inhibitors, structural modifications were made to enhance the inhibitory potency against the HIV-integrase-catalyzed strand transfer process . Although the specific synthesis route for 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-isopropylpyrrolidine-1-carboxamide is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized using various spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. These methods provide information about the substituent effects on the spectral group frequencies, which can be correlated with Hammett sigma constants and other parameters through statistical analysis . This analysis is crucial for understanding the electronic environment of the pyrimidine ring and the impact of different substituents on the molecule's overall properties and biological activity.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions, depending on the nature of the substituents and the reaction conditions. The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the electron density of the pyrimidine ring. The specific chemical reactions that 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-isopropylpyrrolidine-1-carboxamide may participate in are not described in the provided papers, but it is likely that it could engage in typical organic reactions such as nucleophilic substitution or addition, given the presence of reactive sites on the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, can be determined through the measurement of physical constants and spectral data. These properties are essential for assessing the compound's suitability for further development as a therapeutic agent. For instance, favorable pharmacokinetic properties and the absence of liabilities in counterscreening assays are important criteria for potential antiviral agents . The specific properties of 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-isopropylpyrrolidine-1-carboxamide would need to be evaluated in a similar manner to determine its potential for clinical use.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis Techniques : This compound and related variants have been synthesized through multi-component reactions, utilizing methods such as water-mediated synthesis. These techniques often involve the use of bases like triethylamine and can be conducted at room temperature, suggesting a degree of practicality and environmental friendliness in the synthesis process (Jayarajan et al., 2019).

Computational Chemistry Applications : Computational methods have been employed to investigate the properties of such compounds, including their non-linear optical (NLO) properties and potential for molecular docking. These insights are crucial for understanding the interactions of these compounds at the molecular level, particularly in the context of drug design and development (Jayarajan et al., 2019).

Biological and Pharmacological Potential

Potential in Anticancer Activity : The molecular docking studies of similar compounds have shown significant interactions near the colchicine binding site of tubulin. This suggests a possible mechanism for inhibiting tubulin polymerization, which is a pathway explored in anticancer therapies (Jayarajan et al., 2019).

Role in Anticholinesterase Activity : Compounds with structural similarities have shown significant activity towards acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's (Ghanei-Nasab et al., 2016).

Advanced Techniques in Drug Development

19F-NMR Spectroscopy in Drug Discovery : Fluorine nuclear magnetic resonance (19F-NMR) has been extensively used in drug discovery programs, particularly in the development of HIV integrase inhibitors. This showcases the importance of fluorinated compounds, like 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-isopropylpyrrolidine-1-carboxamide, in modern pharmaceutical research (Monteagudo et al., 2007).

Design and Synthesis for Selective Inhibition : The design and synthesis of such compounds are crucial in developing selective inhibitors for various kinases, an approach that is pivotal in targeted cancer therapy (Pace et al., 2007).

Eigenschaften

IUPAC Name |

3-(6-ethyl-5-fluoropyrimidin-4-yl)oxy-N-propan-2-ylpyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21FN4O2/c1-4-11-12(15)13(17-8-16-11)21-10-5-6-19(7-10)14(20)18-9(2)3/h8-10H,4-7H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKNATLYIUVQOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)NC(C)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-isopropylpyrrolidine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B3014256.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B3014259.png)

![N-(2,4-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3014265.png)

![N-(2-fluorophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)

![N-[3-[4-(Difluoromethyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B3014276.png)

![7-(4-methoxyphenyl)-3-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3014278.png)

![N-(4-ethylphenyl)-1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B3014279.png)